molecular formula C24H19BrN6O4S B2716312 3-[(4-Bromophenyl)sulfonyl]-5-[4-(2-furoyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline CAS No. 899348-66-4

3-[(4-Bromophenyl)sulfonyl]-5-[4-(2-furoyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline

Cat. No.: B2716312
CAS No.: 899348-66-4
M. Wt: 567.42
InChI Key: VWHCARWPTCMCOK-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)sulfonyl]-5-[4-(2-furoyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline is a useful research compound. Its molecular formula is C24H19BrN6O4S and its molecular weight is 567.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research on triazoloquinazoline derivatives and related compounds primarily focuses on their synthesis and chemical properties. For example, studies on the reactions of anthranilonitrile leading to the formation of quinazolino[3,2-c]- or quinazolino[1,2-c]-[1,2,3]benzotriazines reveal insights into the synthesis pathways of similar compounds. These pathways involve nitrosation of diamines, which then cyclize to form tetracyclic triazines, further undergoing transformations in the presence of secondary amines to yield specific derivatives (Gescher, Stevens, & Turnbull, 1977).

Antimicrobial and Anticancer Activities

Quinazoline derivatives have been extensively studied for their potential antimicrobial and anticancer activities. For instance, the synthesis and antimicrobial evaluation of novel sulfonamides carrying a quinazoline nucleus demonstrated promising bacterial growth inhibition, suggesting the therapeutic potential of these compounds in treating infections (Ghorab, Ismail, Abdalla, & Radwan, 2013). Similarly, the synthesis of 2-(alkyl-, alkaryl-, aryl-, hetaryl-)[1,2,4]triazolo[1,5-c]quinazolines indicated their potential as anticancer agents, with certain derivatives showing significant activity against various cancer cell lines (Kovalenko et al., 2012).

Pharmacological Investigations

Pharmacological studies on quinazoline derivatives, including those with a triazoloquinazoline framework, have identified compounds with significant H1-antihistaminic activity, indicating their potential in treating allergic reactions. Novel 4-(3-ethylphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, for instance, have been synthesized and shown to protect against histamine-induced bronchospasm in animal models, highlighting their potential as H1-antihistamines (Alagarsamy et al., 2009).

Properties

IUPAC Name

[4-[3-(4-bromophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BrN6O4S/c25-16-7-9-17(10-8-16)36(33,34)23-22-26-21(18-4-1-2-5-19(18)31(22)28-27-23)29-11-13-30(14-12-29)24(32)20-6-3-15-35-20/h1-10,15H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHCARWPTCMCOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br)C(=O)C6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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